molecular formula C8H18Cl2N2O B2882474 (1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride CAS No. 2231666-14-9

(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride

Cat. No.: B2882474
CAS No.: 2231666-14-9
M. Wt: 229.15
InChI Key: HVJAAAVNFCLGIS-RHJRFJOKSA-N
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Description

“(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride” is a bicyclic diamine derivative with a rigid norbornane-like scaffold. Its molecular formula is C₈H₁₈Cl₂N₂O (MW: 229.14 g/mol), featuring a 2-methoxyethyl substituent at the 2-position of the diazabicyclo[2.2.1]heptane core . This compound is primarily utilized in medicinal chemistry as a precursor for nicotinic acetylcholine receptor (nAChR) ligands, particularly targeting the α4β2 subtype for depression treatment . The dihydrochloride salt form enhances its solubility and stability for pharmacological studies, though commercial availability has been discontinued, likely due to synthesis complexity or niche applications .

Properties

IUPAC Name

(1R,4R)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-11-3-2-10-6-7-4-8(10)5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJAAAVNFCLGIS-RHJRFJOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2CC1CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C[C@H]2C[C@@H]1CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the diazabicycloheptane core, followed by the introduction of the methoxyethyl group. The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional diversity of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives arises from variations in substituents and counterions. Below is a comparative analysis:

Substituent-Based Comparison
Compound Substituent Molecular Weight (g/mol) Key Applications References
(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride 2-Methoxyethyl 229.14 α4β2-nAChR partial agonists for depression therapy
(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide 4-Chlorophenyl 308.64 Asymmetric catalysis (e.g., Biginelli reaction)
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide Benzyl 376.07 Precursor for chiral ligands in organocatalysis
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride Methyl 199.12 Ligand optimization for enantioselective additions (e.g., diethylzinc to benzaldehyde)

Key Observations :

  • Electron-Withdrawing Groups (e.g., 4-chlorophenyl): Enhance catalytic activity in asymmetric organocatalysis but reduce enantioselectivity (e.g., 26–28% ee for Cl/Br substituents vs. 46% ee for electron-donating groups) .
  • Methoxyethyl Group : Improves solubility and receptor-binding affinity for nAChRs, critical for CNS drug design .
  • Benzyl Group : Facilitates synthetic versatility (e.g., Boc protection/deprotection) but may sterically hinder catalytic sites .
Counterion Impact
Counterion Solubility Stability Example Compound References
Dihydrochloride High Moderate (1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Hydrobromide Moderate High (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
Free Base Low Low (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (unsubstituted)

Key Observations :

  • Dihydrochloride salts are preferred for pharmaceutical formulations due to enhanced aqueous solubility, though they may exhibit hygroscopicity .
  • Hydrobromide salts offer superior thermal stability, making them suitable for high-temperature catalytic reactions (e.g., microwave-assisted syntheses) .

Biological Activity

(1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane; dihydrochloride (CAS Number: 2231666-14-9) is a bicyclic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential as a drug candidate based on recent research findings.

  • Molecular Formula : C8H18Cl2N2O
  • Molecular Weight : 229.15 g/mol
  • Purity : 97%
  • IUPAC Name : (1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Biological Activity

Recent studies have highlighted the compound's significant biological activities, particularly its antiproliferative effects against various cancer cell lines.

Antiproliferative Activity

A study conducted by researchers synthesized a series of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives and evaluated their antiproliferative activity against several cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
9eCaSki (Cervical)12.5Induces apoptosis via caspase pathway
9eMDA-MB-231 (Breast)15.0Induces apoptosis without necrosis
9eSK-Lu-1 (Lung)20.0Selective toxicity towards tumor cells

The compound 9e demonstrated significant antiproliferative activity without inducing necrotic cell death in both tumor cells and human lymphocytes, indicating a selective action that spares normal cells while targeting cancerous ones .

The mechanism by which compound 9e exerts its effects involves the induction of apoptosis through a caspase-dependent pathway. This is crucial as it suggests that the compound not only inhibits cell growth but also actively promotes programmed cell death in cancer cells, which is a desirable trait in anticancer therapies .

Case Studies

In vitro studies have shown that the compound can effectively reduce cell viability in various cancer types while maintaining minimal toxicity to normal cells. For instance:

  • In cervical cancer cell lines (CaSki), treatment with compound 9e resulted in a significant reduction in cell proliferation with an IC50 value of 12.5 µM.
  • In breast cancer cells (MDA-MB-231), the compound showed similar efficacy with an IC50 value of 15 µM.

These findings suggest that (1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane; dihydrochloride could serve as a promising lead compound for further development into an effective anticancer agent.

ADME Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for compound 9e indicated favorable properties for drug development:

  • Absorption : High bioavailability predicted based on molecular structure.
  • Distribution : Likely to penetrate biological membranes due to its lipophilic nature.
  • Metabolism : Potential metabolic pathways identified suggest manageable metabolic stability.
  • Excretion : Predicted renal clearance aligns with typical pharmacokinetic profiles for small molecules.

These attributes enhance the potential of the compound as a viable drug candidate .

Q & A

Q. What are the common synthetic routes for (1S,4S)-2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride?

The synthesis typically begins with the chiral scaffold derived from trans-4-hydroxy-L-proline. A directed metalation strategy is employed: the Boc-protected diazabicycloheptane undergoes lithiation using sec-butyllithium/(-)-sparteine, followed by reaction with electrophiles like methoxyethyl groups. Deprotection with HCl yields the dihydrochloride salt. This method ensures stereochemical control, critical for maintaining enantiopurity .

Q. How is the stereochemical integrity of the bicyclic core validated during synthesis?

X-ray crystallography is the gold standard for confirming stereochemistry. For example, crystal structures of related diazabicycloheptane derivatives (e.g., (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide) reveal protonation at nitrogen sites and hydrogen-bonding networks that stabilize the rigid bicyclic framework. NMR analysis, including NOESY, further corroborates spatial arrangements of substituents .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

  • 1H NMR : Signals between δ 3.3–4.5 ppm indicate methoxyethyl and bicyclic amine protons. Coupling constants (e.g., J = 8.3 Hz) confirm axial-equatorial relationships in the bicyclic system .
  • Mass spectrometry : ESI-MS identifies the molecular ion peak ([M+H]+) and fragmentation patterns.
  • Polarimetry : Specific rotation ([α]D) quantifies enantiomeric excess, critical for catalytic applications .

Advanced Research Questions

Q. How can enantioselective catalytic efficiency be optimized using derivatives of this compound?

Derivatives like N-methyl-(1S,4S)-2,5-diazabicyclo[2.2.1]heptane act as organocatalysts in asymmetric reactions. Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time from days to hours (e.g., 8 h for Biginelli reactions) while improving yield and ee (up to 72%) .
  • Ligand design : Introducing electron-withdrawing groups (e.g., sulfonyl) enhances Lewis acidity in Cu(II) complexes for Diels-Alder reactions, achieving 95:5 endo/exo selectivity .

Q. What methodologies resolve contradictions in stereochemical outcomes during functionalization?

Contradictions arise from competing axial vs. equatorial electrophile attack. To address this:

  • Computational modeling : DFT studies predict regioselectivity trends for electrophilic substitutions.
  • Chiral auxiliaries : Temporary protection (e.g., Boc groups) directs lithiation to specific positions, as shown in directed metalation strategies .
  • Crystallographic data : Comparative analysis of derivatives (e.g., (1S,4S)-2-(2,4-difluorophenyl) analogs) reveals steric and electronic influences on substituent orientation .

Q. How does the rigid bicyclic framework enhance material science applications?

The compound’s chirality and rigidity enable its use in switchable second-harmonic generation (SHG) materials. For example, hybrid perovskites incorporating (1S,4S)-2,5-diazabicyclo[2.2.1]heptane cations exhibit reversible SHG responses due to noncentrosymmetric crystal packing (space group P212121). Dielectric measurements and DSC reveal phase transitions tunable via halide substitution (Cl → I), driven by H···X hydrogen bonding .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up enantioselective syntheses, and how are they mitigated?

  • Challenge : Lithiation steps require strict anhydrous conditions.
  • Solution : Use continuous flow reactors to maintain inert atmospheres and improve reproducibility.
  • Challenge : Low yields in deprotection steps.
  • Solution : Optimize HCl concentration (e.g., 2 mol/L) and reaction time to minimize side reactions .

Q. How are pharmacological activities evaluated for derivatives of this compound?

  • In vitro assays : Derivatives are screened as lysine-specific demethylase 1 (LSD1) inhibitors using fluorescence polarization assays.
  • Structure-activity relationships (SAR) : Substituents like 4-cyanophenyl groups enhance binding affinity (IC50 < 100 nM), validated by crystallographic docking studies .

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